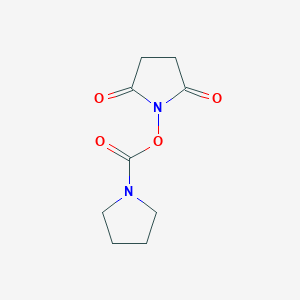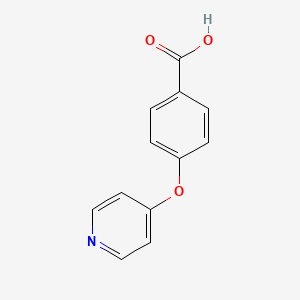
4-Pyridin-4-yloxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridin-4-yloxybenzoic acid is an organic compound with the molecular formula C12H9NO3. It is a derivative of benzoic acid where a pyridine ring is attached to the benzene ring through an ether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Pyridin-4-yloxybenzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with 4-bromopyridine in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Hydroxybenzoic acid+4-BromopyridineK2CO3,DMF,Heat4-Pyridin-4-yloxybenzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridin-4-yloxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or aminated derivatives
Aplicaciones Científicas De Investigación
4-Pyridin-4-yloxybenzoic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Pyridin-4-yloxybenzoic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Pyridin-3-yloxybenzoic acid
- 4-Pyridin-2-yloxybenzoic acid
- 4-Pyridin-4-ylbenzoic acid
- 4-Pyridin-3-ylbenzoic acid
Uniqueness
4-Pyridin-4-yloxybenzoic acid is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and interaction with other molecules. This unique structure allows it to form specific coordination complexes and exhibit distinct biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C12H9NO3 |
|---|---|
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
4-pyridin-4-yloxybenzoic acid |
InChI |
InChI=1S/C12H9NO3/c14-12(15)9-1-3-10(4-2-9)16-11-5-7-13-8-6-11/h1-8H,(H,14,15) |
Clave InChI |
WYGAJMPVZCYTIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)OC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


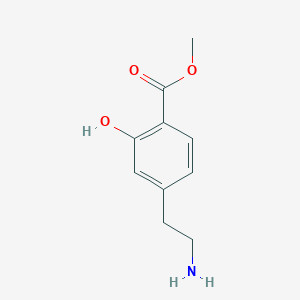
![[1-[3-(4-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13875357.png)
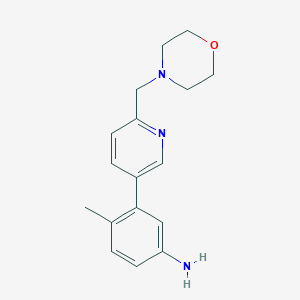
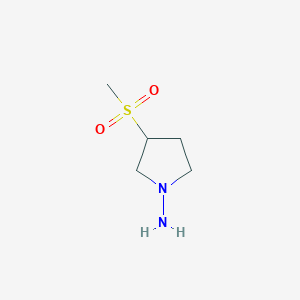

![4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine](/img/structure/B13875378.png)
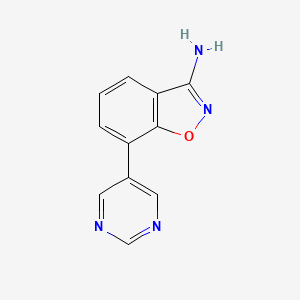
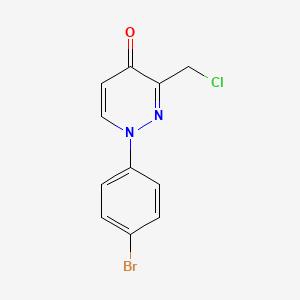
![2-[3-[4-(cyclopentanecarbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13875394.png)


